N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features an indole ring, a pyridazine ring, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 1-methylindole, thiophene, and pyridazine derivatives. Common synthetic routes may involve:
Step 1: Functionalization of the indole ring to introduce the acetamide group.
Step 2: Formation of the pyridazine ring through cyclization reactions.
Step 3: Introduction of the thiophene ring via coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce halogen or amino groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetamide
- N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the thiophene ring, which may impart distinct electronic and steric properties compared to similar compounds with different heterocyclic rings
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-22-10-9-13-14(4-2-5-16(13)22)20-18(24)12-23-19(25)8-7-15(21-23)17-6-3-11-26-17/h2-11H,12H2,1H3,(H,20,24) |
InChI Key |
XVCYFRYFRDHMKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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